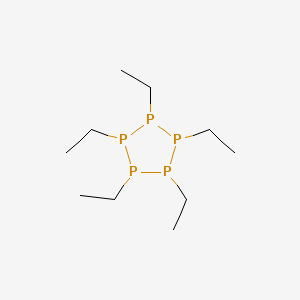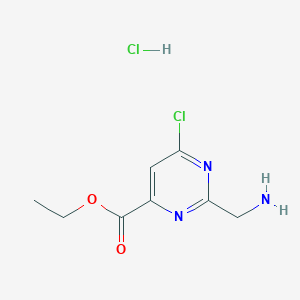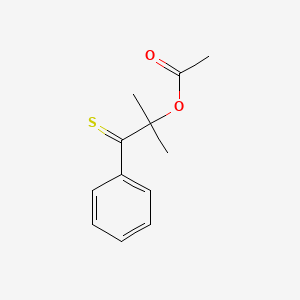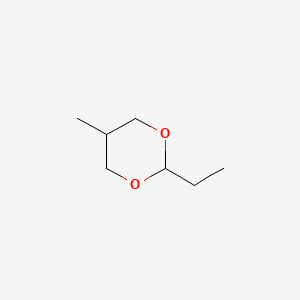
cis-2-Ethyl-5-methyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-2-Ethyl-5-methyl-1,3-dioxane: is an organic compound with the molecular formula C7H14O2 and a molecular weight of 130.1849 g/mol . It is a stereoisomer of 1,3-dioxane, characterized by the presence of an ethyl group at the second position and a methyl group at the fifth position in the cis configuration .
Méthodes De Préparation
The synthesis of cis-2-Ethyl-5-methyl-1,3-dioxane typically involves the cyclization of appropriate diols with aldehydes or ketones under acidic conditions . Industrial production methods may include the use of catalysts to enhance the reaction rate and yield . Specific details on the reaction conditions and catalysts used are often proprietary to the manufacturing process.
Analyse Des Réactions Chimiques
cis-2-Ethyl-5-methyl-1,3-dioxane undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it into alcohols or alkanes, depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
cis-2-Ethyl-5-methyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which cis-2-Ethyl-5-methyl-1,3-dioxane exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical structure and properties of the compound, influencing its reactivity and stability
Comparaison Avec Des Composés Similaires
cis-2-Ethyl-5-methyl-1,3-dioxane can be compared with other similar compounds, such as:
trans-2-Ethyl-5-methyl-1,3-dioxane: The trans isomer has different stereochemistry, leading to variations in physical and chemical properties.
cis-2-Phenyl-5-ethyl-1,3-dioxane: This compound has a phenyl group instead of a methyl group, resulting in different reactivity and applications.
cis-2-tert-Butyl-5-methyl-1,3-dioxane: The presence of a tert-butyl group influences its steric and electronic properties.
Propriétés
Numéro CAS |
35194-54-8 |
|---|---|
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
2-ethyl-5-methyl-1,3-dioxane |
InChI |
InChI=1S/C7H14O2/c1-3-7-8-4-6(2)5-9-7/h6-7H,3-5H2,1-2H3 |
Clé InChI |
XJSQEWBQHRJJSD-UHFFFAOYSA-N |
SMILES canonique |
CCC1OCC(CO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


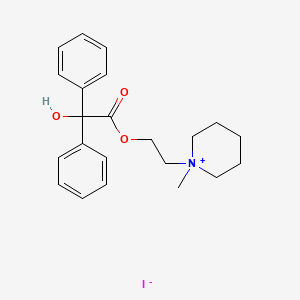
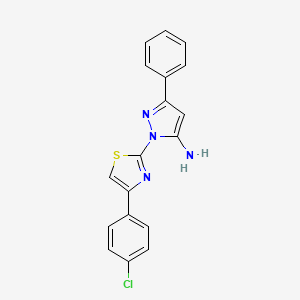
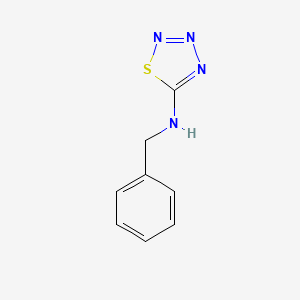
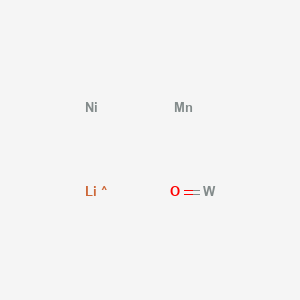

![1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14167759.png)
![3,7-Dimethyl-8-[(1,2-oxazol-3-yl)amino]octa-2,6-dien-1-ol](/img/structure/B14167760.png)
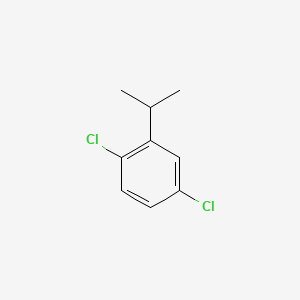

![methyl 5-chloro-2-{[(E)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}benzenecarboxylate](/img/structure/B14167771.png)
